1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene is an organic compound belonging to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine atoms attached to a benzene ring.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene can be achieved through various synthetic routes. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or nickel . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with various biological molecules, affecting their function . The cyclohexylmethoxy group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
1-Bromo-2-chloro-3-(cyclohexylmethoxy)benzene can be compared with other bromochlorobenzenes, such as:
1-Bromo-2-chlorobenzene: Lacks the cyclohexylmethoxy group, making it less lipophilic.
1-Bromo-3-chlorobenzene: Similar structure but different positioning of the chlorine atom.
1-Bromo-4-chlorobenzene: Different positioning of both halogen atoms.
The presence of the cyclohexylmethoxy group in this compound makes it unique, potentially offering different reactivity and applications compared to its simpler counterparts .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(cyclohexylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWSNQCWHTSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.